molecular formula C11H10O3 B13243843 2-(3-Hydroxyprop-1-yn-1-yl)-3-methylbenzoic acid

2-(3-Hydroxyprop-1-yn-1-yl)-3-methylbenzoic acid

Katalognummer: B13243843
Molekulargewicht: 190.19 g/mol
InChI-Schlüssel: XONGARIWCFAJLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Hydroxyprop-1-yn-1-yl)-3-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a hydroxypropynyl group attached to the benzene ring, which imparts unique chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxyprop-1-yn-1-yl)-3-methylbenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-methylbenzoic acid.

    Alkyne Addition: The hydroxypropynyl group is introduced via a nucleophilic addition reaction using propargyl alcohol in the presence of a base such as sodium hydride.

    Hydroxylation: The hydroxyl group is then introduced through a hydroxylation reaction using a suitable oxidizing agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Processes: Utilizing metal catalysts to enhance the efficiency of the alkyne addition and hydroxylation steps.

    Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and solvent conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Hydroxyprop-1-yn-1-yl)-3-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Reagents such as thionyl chloride for converting the hydroxyl group to a chloride.

Major Products

    Oxidation: Formation of 2-(3-Oxoprop-1-yn-1-yl)-3-methylbenzoic acid.

    Reduction: Formation of 2-(3-Hydroxyprop-1-en-1-yl)-3-methylbenzoic acid or 2-(3-Hydroxypropyl)-3-methylbenzoic acid.

    Substitution: Formation of 2-(3-Chloroprop-1-yn-1-yl)-3-methylbenzoic acid.

Wissenschaftliche Forschungsanwendungen

2-(3-Hydroxyprop-1-yn-1-yl)-3-methylbenzoic acid has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.

    Material Science: Utilized in the synthesis of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of 2-(3-Hydroxyprop-1-yn-1-yl)-3-methylbenzoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence biochemical pathways related to oxidative stress, inflammation, or cell signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(3-Hydroxyprop-1-yn-1-yl)benzoic acid: Lacks the methyl group on the benzene ring.

    3-Methyl-2-(3-hydroxyprop-1-yn-1-yl)benzoic acid: Similar structure but different substitution pattern.

Uniqueness

2-(3-Hydroxyprop-1-yn-1-yl)-3-methylbenzoic acid is unique due to the specific positioning of the hydroxypropynyl and methyl groups, which confer distinct chemical reactivity and potential biological activity.

Eigenschaften

Molekularformel

C11H10O3

Molekulargewicht

190.19 g/mol

IUPAC-Name

2-(3-hydroxyprop-1-ynyl)-3-methylbenzoic acid

InChI

InChI=1S/C11H10O3/c1-8-4-2-5-10(11(13)14)9(8)6-3-7-12/h2,4-5,12H,7H2,1H3,(H,13,14)

InChI-Schlüssel

XONGARIWCFAJLP-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)C(=O)O)C#CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.